molecular formula C22H20N2O2 B11986897 N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide

Cat. No.: B11986897
M. Wt: 344.4 g/mol
InChI Key: ILUGIZKYCSYFEB-UHFFFAOYSA-N
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Description

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes an anilino group, a phenylethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide typically involves the reaction of aniline with a suitable acylating agent to form the anilino group. This is followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylbenzamide group through a condensation reaction with 4-methylbenzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide can be compared with other similar compounds, such as:

    N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide: Contains a furan ring instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-16-12-14-18(15-13-16)22(26)24-21(23-19-10-6-3-7-11-19)20(25)17-8-4-2-5-9-17/h2-15,21,23H,1H3,(H,24,26)

InChI Key

ILUGIZKYCSYFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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